molecular formula C14H9N3O4 B11418368 N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide

Cat. No.: B11418368
M. Wt: 283.24 g/mol
InChI Key: SMJAHLQKSKTJLC-UHFFFAOYSA-N
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Description

N-(1,2-Benzoxazol-3-yl)-4-nitrobenzamide is a nitrobenzamide derivative characterized by a benzoxazole ring fused with an amide-linked nitrobenzene group. The nitro group at the para position of the benzene ring enhances electron-withdrawing effects, influencing molecular stability and intermolecular interactions.

Properties

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C14H9N3O4/c18-14(9-5-7-10(8-6-9)17(19)20)15-13-11-3-1-2-4-12(11)21-16-13/h1-8H,(H,15,16,18)

InChI Key

SMJAHLQKSKTJLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 2-aminophenol with 4-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide with structurally related nitrobenzamide derivatives, emphasizing synthesis routes, physicochemical properties, and applications:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Characterization Techniques Reference
This compound Benzoxazole + nitrobenzamide Benzoxazole at position 3 ~283.25 (estimated) Potential antitumor/antimicrobial Not explicitly stated NMR, MS (inferred from analogs)
N-(2,2-Diphenylethyl)-4-nitrobenzamide Benzamide + diphenylethylamine 2,2-Diphenylethyl group 347.37 Hybrid molecule for drug development Solvent-free ball milling TLC, NMR, UV, HRMS
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide Benzothiazole + nitrobenzamide Dioxolo-benzothiazole fusion 371.31 Structural complexity for reactivity Multi-step condensation HRMS, crystallography (inferred)
N-(3-Chlorophenethyl)-4-nitrobenzamide Phenethyl + nitrobenzamide 3-Chlorophenethyl substituent ~304.72 Antitumor activity (analogs reported) Solution-phase synthesis NMR, MS
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzimidazole + hydrazide Benzylidene hydrazide linkage ~350–400 (varies) Antimicrobial/antioxidant activity Reflux condensation TLC, IR, NMR

Key Observations:

Structural Variations: The benzoxazole core in the target compound distinguishes it from benzothiazole () and benzimidazole () analogs. Benzoxazole’s oxygen atom (vs. Substituents like the 3-chlorophenethyl group () or diphenylethyl () introduce steric bulk and lipophilicity, which may enhance membrane permeability compared to the planar benzoxazole system.

Synthetic Methods :

  • Ball-milling synthesis () offers an eco-friendly, solvent-free route for nitrobenzamide derivatives, contrasting with traditional reflux-based condensation () or multi-step fusion (). The target compound’s synthesis likely requires similar amide bond formation but with benzoxazole-3-amine as the nucleophile.

Biological Relevance :

  • While direct data for the target compound are absent, N-(3-chlorophenethyl)-4-nitrobenzamide () and benzimidazole analogs () exhibit antitumor and antimicrobial activities, suggesting the nitrobenzamide moiety is critical for bioactivity. The benzoxazole ring may further modulate selectivity due to its rigid, planar structure .

Characterization :

  • All compounds rely on NMR and mass spectrometry for structural validation. HRMS () is essential for confirming fragmentation patterns, such as the cleavage of the amide bond to generate nitrobenzoyl ions (m/z 165–167) .

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